Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an allyl group attached to the piperidine ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is a precursor in the synthesis of potential drug candidates for various therapeutic areas, including neurology and oncology.
Industry: It is employed in the production of fine chemicals and specialty materials.
Safety and Hazards
The safety information available indicates that the compound should be handled with caution. The GHS pictogram signal word is “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Allylation: The allyl group is introduced through an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to expose the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products
Oxidation: Epoxides, aldehydes, or diols.
Reduction: Alcohols.
Substitution: Various substituted piperidines depending on the reagents used.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active piperidine derivative upon metabolic activation. The Boc group protects the amine functionality during synthesis and is removed in vivo to yield the active compound. The allyl group can participate in various biochemical interactions, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-Boc-3-piperidinecarboxylate: Lacks the allyl group, making it less versatile in certain synthetic applications.
Ethyl 1-Boc-4-allylpiperidine-4-carboxylate: The allyl group is positioned differently, which can affect its reactivity and biological activity.
Ethyl 1-Boc-2-allylpiperidine-2-carboxylate:
This compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in various fields of research and industry.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFQYXRHFENEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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